![molecular formula C24H24N4O4 B2542043 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 1005303-36-5](/img/no-structure.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Compounds with complex structures including pyrido[2,3-d]pyrimidine derivatives and naphthalene moieties are synthesized through various chemical reactions. These compounds often involve intricate synthesis pathways that leverage reactions such as cyclocondensation, acylation, and others to introduce specific functional groups or structural features. For example, the synthesis of mono- and disubstituted derivatives with potential antimicrobial activity showcases the chemical versatility and potential for modification of these compounds (Voskienė et al., 2011). The detailed synthesis routes provide a foundation for understanding how complex molecules like "2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide" can be constructed and modified for specific scientific research applications.
Biological Activities and Applications
The structural motifs present in the compound suggest potential for biological activities such as antimicrobial and antitumor effects. Research on similar compounds has shown a variety of biological activities, including:
- Antimicrobial Activity : Compounds synthesized from similar structural frameworks have demonstrated good antimicrobial properties against a range of pathogens, suggesting potential applications in the development of new antimicrobial agents (Voskienė et al., 2011).
- Antitumor Activities : The antitumor potential of related compounds, as indicated by their selective anti-tumor activities, suggests a possible research direction in cancer therapy (Jing, 2011).
- Anti-Parkinson's Screening : Derivatives featuring naphthalene moieties have been explored for their anti-Parkinson's activity, offering insights into the therapeutic potential of these compounds in neurodegenerative disease research (Gomathy et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid with naphthalen-1-ylamine, followed by acetylation of the resulting amide.", "Starting Materials": [ "5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid", "naphthalen-1-ylamine", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "To a solution of 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and naphthalen-1-ylamine (1.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water, brine, and dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Dissolve the crude product in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by adding water and stir for 1 hour. Extract the organic layer with dichloromethane, wash with water, brine, and dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product." ] } | |
CAS番号 |
1005303-36-5 |
分子式 |
C24H24N4O4 |
分子量 |
432.48 |
IUPAC名 |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H24N4O4/c1-4-15-13-25-22-20(21(15)32-5-2)23(30)28(24(31)27(22)3)14-19(29)26-18-12-8-10-16-9-6-7-11-17(16)18/h6-13H,4-5,14H2,1-3H3,(H,26,29) |
InChIキー |
VYBCOQFUPUFVCZ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



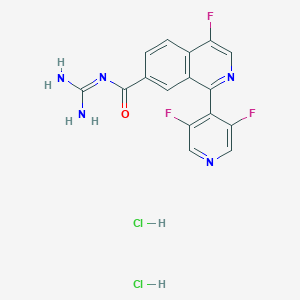
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)
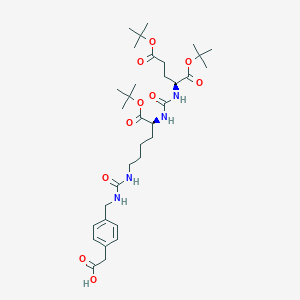
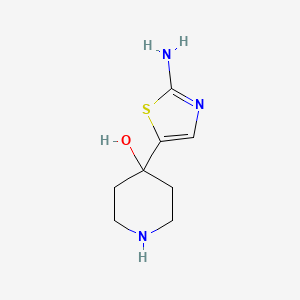
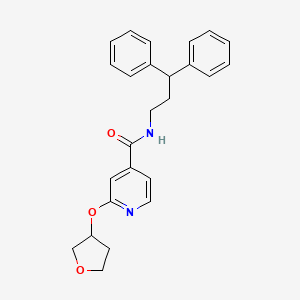

![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)
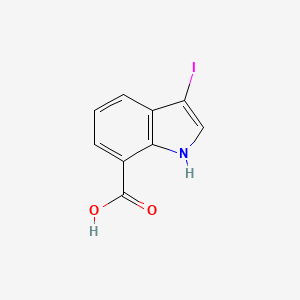
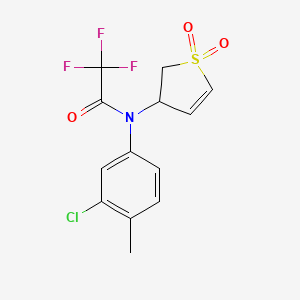

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)
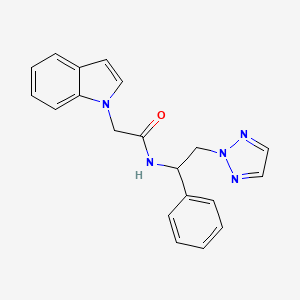
![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)
![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2541983.png)